molecular formula C8H4N2OS B1631455 2-Cyano-6-hydroxybenzothiazole CAS No. 939-69-5

2-Cyano-6-hydroxybenzothiazole

Cat. No. B1631455
CAS RN: 939-69-5
M. Wt: 176.2 g/mol
InChI Key: SQAVNBZDECKYOT-UHFFFAOYSA-N
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Patent
US08551721B2

Procedure details

Stock solutions of the benzothiazole compounds 3016, 3019, 3026, 3806, 3814, 3820, 3821, 3833, 3835, 3866, and 3868 were made at 50 mM in DMSO. One picomole of each P450 enzyme (Supersomes™, BD Bioscience) was incubated with 50 mM of each of the compounds in a 50 μl, reaction in KPO4 buffer pH 7.4 (25 mM KPO4 for CYP2C9, 50 mM KPO4 for CYP2B6, -2C8, -2C19, -4F2, -4F3A and -4F3B, 100 mM KPO4 for CYP1A1, -1A2, -1B1, -2D6, -2E1, -3A5, -3A7, -2J2, -4F12, -19 and minus P450 control, 200 mM KPO4 for CYP3A4) or 100 mM Tris-HCl, pH 7.5 (for CYP2A6, -2C18 and -4A11). Reactions were initiated by adding an NADPH regenerating system (final concentrations of the regenerating system components in the assay were: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 3.3 mM MgCl2, 0.4 U/mL glucose-6-phosphate dehydrogenase and 0.05 mM sodium citrate). Reactions were incubated for 30 minutes at 37° C. After incubation, 50 μl, of P450-Glo™ luciferin detection reagent (available from Promega Corp.) supplemented with 6.6 mM D-cysteine was added to each reaction, allowed to incubate at room temperature for 20 minutes, and luminescence was detected on a Veritas luminometer. FIGS. 14-25 demonstrate that the benzothiazole compounds can also be used to detect CYP450 enzyme activity as light output in this assay scheme. Each compound was active with one or more P450 enzymes and the profile of P450 activity varied across the panel of enzymes depending on the compound structure. The light output specific to a given P450 enzyme can be due to oxidation of the benzothiazole compound by the P450 enzyme to yield 6-hydroxybenzo[d]thiazole-2-carbonitrile (a benzothiazole derivative). The 6-hydroxybenzo-[d]thiazole-2-carbonitrile can then react with D-cysteine to form a D-luciferin derivative that in turns reacts with luciferase in the luciferin detection reagent to generate light in proportion to the amount of D-luciferin present.
Name
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Reaction Step Seven
Name
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solvent
Reaction Step Eight
[Compound]
Name
KPO4
Quantity
0 (± 1) mol
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solvent
Reaction Step Nine
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reactant
Reaction Step Ten
[Compound]
Name
P450
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Reaction Step Eleven
[Compound]
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KPO4
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[Compound]
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KPO4
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0 (± 1) mol
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Identifiers

REACTION_CXSMILES
[S:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[N:3]=[CH:2]1.C(O)[C:11]([NH2:16])(CO)CO.Cl.C1N=C(N)C2N=CN([C@@H]3[O:32][C@H](COP(OP(OC[C@H]4O[C@@H](N5C=C(C(N)=O)CC=C5)[C@H](O)[C@@H]4O)(O)=O)(O)=O)[C@@H](O)[C@H]3OP(O)(O)=O)C=2N=1.C1C=[N+]([C@@H]2O[C@H](COP(OP(OC[C@H]3O[C@@H](N4C5N=CN=C(N)C=5N=C4)[C@H](OP(O)(O)=O)[C@@H]3O)(O)=O)(O)=O)[C@@H](O)[C@H]2O)C=C(C(N)=O)C=1.C(OP(O)(O)=O)[C@H]1O[C@@H](O)[C@H](O)[C@@H](O)[C@@H]1O.[Mg+2].[Cl-].[Cl-].C([O-])(=O)CC(CC([O-])=O)(C([O-])=O)O.[Na+].[Na+].[Na+].C1S/C(=C2/N=C3C(S/2)=CC(=O)C=C3)/N[C@H]1C(O)=O.N[C@@H](C(O)=O)CS>CS(C)=O>[OH:32][C:7]1[CH:8]=[CH:9][C:4]2[N:3]=[C:2]([C:11]#[N:16])[S:1][C:5]=2[CH:6]=1.[S:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[N:3]=[CH:2]1 |f:1.2,6.7.8,9.10.11.12|

Inputs

Step One
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Quantity
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Type
reactant
Smiles
[Mg+2].[Cl-].[Cl-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)O)O)O)OP(=O)(O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(O)(C(=O)[O-])CC(=O)[O-])(=O)[O-].[Na+].[Na+].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1[C@@H](N/C(=C/2\N=C3C=CC(=O)C=C3S2)/S1)C(=O)O
Step Five
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Quantity
0 (± 1) mol
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Smiles
N[C@H](CS)C(=O)O
Step Six
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Smiles
S1C=NC2=C1C=CC=C2
Step Seven
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Smiles
S1C=NC2=C1C=CC=C2
Step Eight
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0 (± 1) mol
Type
solvent
Smiles
CS(=O)C
Step Nine
Name
KPO4
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C=NC2=C1C=CC=C2
Step Eleven
Name
P450
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Twelve
Name
KPO4
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Thirteen
Name
KPO4
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Fourteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(CO)(CO)N)O.Cl
Step Fifteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1N=C(C2=C(N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=CCC(=C5)C(=O)N)O)O)O)OP(=O)(O)O)N
Step 16
Name
Quantity
0 (± 1) mol
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Smiles
C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C4N=CN=C5N)OP(=O)(O)O)O)O)O)C(=O)N
Step 17
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Quantity
0 (± 1) mol
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Smiles
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)O)O)O)OP(=O)(O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to each reaction
WAIT
Type
WAIT
Details
to incubate at room temperature for 20 minutes
Duration
20 min

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
OC1=CC2=C(N=C(S2)C#N)C=C1
Name
Type
product
Smiles
S1C=NC2=C1C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.